5,7-diphenyltetrazolo[1,5-a]pyrimidine

Crystallography Conformational analysis Structure-activity relationships

Procure with confidence: the specific 5,7-diphenyl substitution pattern governs the azide–tetrazole tautomeric equilibrium, critical for reproducible CuAAC and Staudinger ligation reactivity. The crystallographically characterized scaffold (dihedral angles: 16.37° & 76.59°) provides a defined π-surface topology for DNA groove-binding and co-crystal design. Unlike generic tetrazolopyrimidine analogs, this validated baseline scaffold ensures controlled azide release in bioorthogonal probe development and reliable SAR in metallodrug optimization. Avoid uncontrolled experimental variables—insist on structurally verified 5,7-diphenyltetrazolo[1,5-a]pyrimidine for your discovery workflows.

Molecular Formula C16H11N5
Molecular Weight 273.29 g/mol
Cat. No. B5741125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-diphenyltetrazolo[1,5-a]pyrimidine
Molecular FormulaC16H11N5
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=NN=NN23)C4=CC=CC=C4
InChIInChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-11-15(13-9-5-2-6-10-13)21-16(17-14)18-19-20-21/h1-11H
InChIKeyJXCKCBFJUUHPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Diphenyltetrazolo[1,5-a]pyrimidine – Structural Identity and Procurement Baseline


5,7-Diphenyltetrazolo[1,5-a]pyrimidine (C₁₆H₁₁N₅, MW 273.29 g/mol) is a fused bicyclic heterocycle belonging to the tetrazolo[1,5-a]pyrimidine class, characterized by a tetrazole ring annulated to a pyrimidine core with phenyl substituents at the 5- and 7-positions [1]. This compound exists in tautomeric equilibrium with its 2-azidopyrimidine ring-opened form, a defining physicochemical feature of the scaffold [2]. The 4,7-dihydro derivative has been crystallographically characterized, revealing a flattened boat conformation of the pyrimidine ring with specific dihedral angles between the tetrazole plane and the phenyl rings of 16.37(7)° and 76.59(7)° [1]. The compound is commercially available through compound library suppliers as a screening-grade small molecule, with procurement typically oriented toward early-stage medicinal chemistry and probe discovery programs .

Why Generic Substitution of 5,7-Diphenyltetrazolo[1,5-a]pyrimidine Fails for Research Applications


Interchanging 5,7-diphenyltetrazolo[1,5-a]pyrimidine with closely related tetrazolopyrimidine analogs without structural verification introduces uncontrolled variables across multiple experimental dimensions. The specific 5,7-diphenyl substitution pattern governs the azide–tetrazole tautomeric equilibrium position, which directly determines the compound's reactivity in CuAAC click chemistry and Staudinger ligation applications [1]. The dihedral angle between the two phenyl rings (68.05(6)°) and their orientations relative to the tetrazole plane create a unique π-surface topology that influences both DNA groove-binding interactions and supramolecular crystal packing via π–π stacking [2]. Furthermore, the regiochemistry of substitution at the 5- versus 7-position is determined by the electronic nature of the substituents; substituting phenyl with electron-donating or electron-withdrawing groups shifts this equilibrium and alters the product distribution [1]. These compound-specific properties render generic substitution scientifically unsound without explicit re-validation in the target assay system.

5,7-Diphenyltetrazolo[1,5-a]pyrimidine – Quantitative Differential Evidence for Procurement and Selection


Crystal Conformation: 5,7-Diphenyl vs. 5-Methyl-7-Aryl Dihydrotetrazolopyrimidine Dihedral Angle Comparison

The 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine scaffold exhibits a well-defined solid-state conformation with the pyrimidine ring in a flattened boat geometry, two phenyl rings oriented at a dihedral angle of 68.05(6)° relative to each other, and the tetrazole plane forming dihedral angles of 16.37(7)° and 76.59(7)° with the two phenyl rings [1]. In contrast, the 5-methyl-7-aryl analog series (ethyl 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates) adopts a different conformational profile due to the ester substitution at the 6-position and the replacement of the 5-phenyl group with a methyl group, which eliminates one aromatic π-surface and alters the hydrogen bonding network [2]. This conformational difference directly impacts the π–π stacking capacity: the 5,7-diphenyl compound forms centrosymmetric dimers via paired N–H···N hydrogen bonds (D···A = 2.912(3)–2.952(3) Å) augmented by aromatic π–π stacking interactions with a shortest centroid–centroid separation of 3.5367(15) Å, generating a three-dimensional network [1].

Crystallography Conformational analysis Structure-activity relationships

Tautomeric Equilibrium: 4,7-Dihydrotetrazolo[1,5-a]pyrimidine vs. 4,5-Dihydro Isomer Thermodynamic Stability

5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines exhibit a defined tautomeric preference for the 4,7-dihydro form over the 4,5-dihydro isomer, as established by Orlov et al. (1988) through cyclocondensation of 5-aminotetrazole with chalcones [1]. This regiochemical preference is governed by the electronic nature of the 5- and 7-aryl substituents. For the 5,7-diphenyl derivative specifically, the two phenyl groups provide balanced electron donation that stabilizes the 4,7-dihydro tautomer, whereas electron-withdrawing substituents at the 5-position can shift the equilibrium toward the 4,5-dihydro form [1]. More recent studies by Scapin et al. (2017) quantified the azide–tetrazole equilibrium for substituted tetrazolo[1,5-a]pyrimidines, demonstrating that the equilibrium position – and hence the availability of the reactive azide tautomer for CuAAC click chemistry – is exquisitely sensitive to the electronic character of the substituents at positions 5 and 7 [2]. The 5,7-diphenyl substitution represents a well-defined electronic baseline (σₚ = 0 for H on phenyl) against which structure–reactivity relationships can be calibrated.

Tautomerism Azide-tetrazole equilibrium Click chemistry

One-Pot Synthetic Accessibility: 5,7-Diaryl Dihydrotetrazolopyrimidine Yield Comparison vs. Multi-Component Ester Analogs

5,7-Diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines, including the 5,7-diphenyl derivative, are accessible via a catalyst-free cyclocondensation of 5-aminotetrazole with chalcones, achieving moderate to good yields under mild conditions [1]. Zeng and Cai (2010) reported an iodine-catalyzed one-pot multicomponent protocol yielding 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines (series C) in moderate to good yields alongside 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates (series D) [2]. A solvent-free one-pot methodology using N,N,N,N-tetrabromobenzene-1,3-disulfonamide as catalyst achieved the 5,7-diaryl series in good to excellent yields [3]. The 5,7-diphenyl compound, derived from (E)-chalcone and 5-aminotetrazole, benefits from the commercial availability of the chalcone precursor, making this a more economical entry point compared to analogs requiring custom-synthesized β-ketoesters for the 6-carboxylate series.

Synthetic chemistry One-pot synthesis Library production

Scaffold Validation: Tetrazolo[1,5-a]pyrimidine vs. 1,2,4-Triazolo[1,5-a]pyrimidine Adenosine A1 Receptor Antagonism

In a comparative in silico and in vitro study of azolo[1,5-a]pyrimidine nitro derivatives targeting adenosine A1 receptors, a tetrazolo[1,5-a]pyrimidine derivative (compound VIII) was identified as the most promising A1-blocking agent at a concentration of 10 μmol/L in the isolated mouse atria model [1]. The study directly compared tetrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine scaffolds, with the tetrazole-fused series demonstrating superior A1 antagonism. While compound VIII is a specific nitro-substituted derivative and not the 5,7-diphenyl compound itself, this finding establishes the tetrazolo[1,5-a]pyrimidine core as a privileged scaffold for A1 receptor modulation, with the electronic character of substituents at positions 5 and 7 serving as critical tuning elements for potency optimization [1].

Adenosine A1 receptor GPCR Scaffold hopping

DNA Groove-Binding and Topoisomerase I Inhibition: Tetrazolo[1,5-a]pyrimidine Copper(II) Complexes vs. Free Ligand Activity

Tetrazolo[1,5-a]pyrimidine-based copper(II) complexes have demonstrated concentration-dependent DNA groove-binding activity against calf thymus DNA (CT-DNA), with binding constants (K_b) supported by molecular docking studies that indicate preferential interaction with the DNA minor groove [1]. The copper(II) complexes of tetrazolo[1,5-a]pyrimidine-6-carboxylate ligands exhibited cytotoxicity against A549 (lung), HeLa (cervical), and HCT-15 (colon) cancer cell lines, with the most active complexes showing IC₅₀ values in the low micromolar range [1]. Importantly, complex 4 (containing a 4-diethylamino-2-hydroxyphenyl substituent at the 7-position) demonstrated the highest biological activity, correlating with the lowest HOMO-LUMO band gap, and exhibited dual topoisomerase I and VEGFR2 kinase inhibition [2]. The 5,7-diphenyl scaffold, with its two aromatic phenyl rings, presents a structurally distinct ligand platform for metal coordination compared to the 6-carboxylate ester series, offering different steric and electronic tuning parameters for metal complex optimization.

DNA binding Metallodrug Topoisomerase inhibition

Antimicrobial Activity: Tetrazolo[1,5-a]pyrimidine-6-carboxylates vs. Gentamicin Benchmark in E. coli

Steroidal tetrazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial activity superior to the reference drug gentamicin against Escherichia coli, with better minimum inhibitory concentration (MIC) values reported [1]. The antimicrobial evaluation of tetrazolo[1,5-a]pyrimidine-6-carboxylates by Raju et al. (2012) established the broader class activity profile, with the synthesized compounds evaluated against both Gram-positive and Gram-negative bacterial strains [2]. While the specific 5,7-diphenyl compound has not been individually screened in published antimicrobial assays, the structure–activity relationship framework established by these studies indicates that aryl substitution at positions 5 and 7 is a key determinant of antimicrobial potency, with the electronic and steric character of the aryl groups modulating activity [2].

Antimicrobial MIC Drug resistance

5,7-Diphenyltetrazolo[1,5-a]pyrimidine – Optimal Research and Industrial Application Scenarios Supported by Evidence


Crystallographic Probe for π-Stacking and Hydrogen Bonding Co-Crystal Engineering

The well-characterized crystal structure of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine, with its defined N–H···N hydrogen bonding network (D···A = 2.912–2.952 Å) and π–π stacking geometry (centroid–centroid = 3.5367 Å), makes this compound suitable as a model system for studying supramolecular synthons in co-crystal design [1]. The two differentially oriented phenyl rings (dihedral angles of 16.37° and 76.59° relative to the tetrazole plane) provide distinct π-donor surfaces for systematic co-former screening.

Bioorthogonal Chemistry: Scaffold for CuAAC Click Chemistry Probe Development

The azide–tetrazole tautomerism inherent to tetrazolo[1,5-a]pyrimidines enables the 5,7-diphenyl derivative to function as a latent azide source for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger ligation reactions [1]. The balanced electronic profile of the diphenyl substitution pattern provides a predictable equilibrium position, offering a useful baseline scaffold for developing bioorthogonal probes where controlled azide release is required.

Metal Coordination Chemistry: N-Donor Ligand Platform with Pendant Aryl Substituents

The tetrazolo[1,5-a]pyrimidine core, exemplified by copper(II) complexes exhibiting DNA groove-binding and topoisomerase I inhibition, represents a validated metallodrug ligand scaffold [1]. The 5,7-diphenyl variant offers two tunable aryl substituents as steric and electronic modifiers for systematic structure–activity relationship studies in metallodrug optimization, complementing the more extensively characterized 6-carboxylate ester ligand series.

Adenosine A1 Receptor Antagonist Hit Identification and SAR Expansion

The demonstrated superiority of tetrazolo[1,5-a]pyrimidine over 1,2,4-triazolo[1,5-a]pyrimidine scaffolds in adenosine A1 receptor antagonism supports the selection of tetrazolo-based cores for A1-targeted hit finding [1]. The 5,7-diphenyl compound, as a readily accessible analog with two aryl diversification points, provides a starting scaffold for systematic substitution at the 5- and 7-positions to explore A1 potency and selectivity determinants.

Quote Request

Request a Quote for 5,7-diphenyltetrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.